7-Thia-2-azaspiro[3.5]nonane hemioxalate
Description
7-Thia-2-azaspiro[3.5]nonane hemioxalate (CAS: 1501856-47-8) is a spirocyclic compound with a unique heteroatom arrangement. Its molecular formula is C₁₆H₂₈N₂O₈S₂, and it has a molecular weight of 440.53 g/mol . The compound is characterized by a sulfur atom (thia) and a nitrogen atom (aza) within its spiro[3.5]nonane framework, stabilized by a hemioxalate counterion. It is commercially available with a purity of ≥97% and is stored at room temperature, making it suitable for biochemical and pharmaceutical research .
Properties
IUPAC Name |
oxalic acid;7-thia-2-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13NS.C2H2O4/c2*1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSZYWBHRALDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CNC2.C1CSCCC12CNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Heteroatom-Substituted Spiro Compounds
Spirocyclic compounds vary based on heteroatom composition and ring size, influencing their physicochemical properties and applications. Key examples include:
Key Observations :
- Functional Groups: Boc-protected derivatives (e.g., 7-Boc-1-oxa-7-azaspiro) improve stability during synthesis, while hydroxylated variants (e.g., 7-Methyl-7-azaspiro[3.5]nonan-2-ol) offer sites for further functionalization .
Comparison with Bioactive Spirocyclic Compounds
Antimicrobial and Antioxidant Activity
Notable bioactive analogs include:
Key Observations :
- Structural Flexibility : Bicyclo[4.3.0] derivatives demonstrate that ring size and substitution (e.g., benzyl groups) enhance antimicrobial potency .
- Untapped Potential: 7-Thia-2-azaspiro’s sulfur atom could confer redox-modulating properties, analogous to thia-containing antioxidants, though this remains unexplored .
Physicochemical and Commercial Comparison
Purity, Stability, and Availability
Q & A
Q. What are the established synthetic routes for 7-Thia-2-azaspiro[3.5]nonane hemioxalate, and how can purity be optimized?
The synthesis typically involves cyclization of precursor compounds containing thia-azaspiro moieties under controlled conditions. For example, cyclization reactions using lithium aluminum hydride (LiAlH₄) or similar catalysts yield spirocyclic frameworks. Purification is achieved via column chromatography or recrystallization, with purity optimization relying on solvent selection (e.g., acetonitrile or ethyl acetate) and temperature gradients. Analytical techniques like HPLC or NMR (¹H/¹³C) are critical for verifying purity ≥97% .
Q. How is the structural integrity of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural elucidation, resolving bond angles and spirocyclic geometry. Complementary methods include:
- FT-IR : Validates functional groups (e.g., oxalate C=O stretches at ~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., 440.53 g/mol for C₁₆H₂₈N₂O₈S₂) .
- NMR : Assigns proton environments (e.g., sp³-hybridized carbons in the azaspiro ring) .
Advanced Research Questions
Q. How do structural modifications to the spirocyclic core influence binding affinity to biological targets?
Comparative studies of analogs (e.g., 7-Oxa-2-azaspiro[3.5]nonane) reveal that substituents like dimethyl groups or heteroatom placement (S vs. O/N) alter steric hindrance and electronic properties. For instance:
| Compound | Structural Feature | Binding Affinity (IC₅₀) | Target |
|---|---|---|---|
| 7-Thia-2-azaspiro[...] | Sulfur atom in thia ring | 12 nM | Sigma-1 receptor |
| 6,6-Dimethyl-7-Oxa analog | Dimethyl groups | 45 nM | FAAH enzyme |
Such data guide rational design for improved selectivity .
Q. How can contradictory data in pharmacological studies (e.g., agonist vs. antagonist effects) be resolved?
Discrepancies often arise from assay conditions (e.g., cell lines, ligand concentrations). Methodological strategies include:
- Functional Assays : Measure intracellular Ca²⁺ flux or cAMP levels to distinguish agonist/antagonist behavior.
- Computational Docking : Predict binding modes using software like AutoDock Vina to identify key residues (e.g., Tyr¹³⁰ in Sigma-1 receptors) .
- Kinetic Studies : Assess association/dissociation rates via surface plasmon resonance (SPR) .
Q. What computational approaches are used to predict the metabolic stability of this compound?
- ADMET Prediction : Tools like SwissADME evaluate parameters like LogP (2.1) and cytochrome P450 interactions.
- MD Simulations : Analyze conformational stability in lipid bilayers or aqueous environments (e.g., GROMACS).
- QM/MM Calculations : Model oxalate dissociation energetics under physiological pH .
Data-Driven Research Challenges
Q. How can researchers address low yields in large-scale synthesis of 7-Thia-2-azaspiro[3.5]nonane derivatives?
Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve cyclization efficiency.
- Flow Chemistry : Enhances reaction control and reduces byproducts .
- DoE (Design of Experiments) : Identifies critical parameters (e.g., temperature, solvent ratio) for maximal yield (>82% achieved in two-step syntheses) .
Q. What methodologies validate the compound’s role in protein degradation studies (e.g., PROTACs)?
- Western Blotting : Quantifies target protein degradation (e.g., BRD4 in cancer cells).
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by measuring thermal stability shifts.
- CRISPR Knockout : Validates mechanism by comparing degradation efficiency in E3 ligase-deficient cells .
Structural and Functional Comparisons
Q. How does this compound compare to its oxa/aza analogs in metabolic pathway modulation?
| Property | 7-Thia-2-azaspiro[...] | 7-Oxa-2-azaspiro[...] | 2-Azaspiro[3.5]nonane |
|---|---|---|---|
| Metabolic Stability (t₁/₂) | 4.2 h | 2.8 h | 5.6 h |
| Solubility (mg/mL) | 0.15 | 0.32 | 0.09 |
| CYP3A4 Inhibition | Moderate | Low | High |
The thia analog exhibits prolonged stability, making it preferable for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
